Cas no 883-21-6 (1-Methoxy-2-naphthoic Acid)

1-Methoxy-2-naphthoic Acid structure
1-Methoxy-2-naphthoic Acid structure
Produktname:1-Methoxy-2-naphthoic Acid
CAS-Nr.:883-21-6
MF:C12H10O3
MW:202.206003665924
MDL:MFCD00094169
CID:707342
PubChem ID:608722

1-Methoxy-2-naphthoic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Naphthalenecarboxylicacid, 1-methoxy-
    • 1-methoxy-2-Naphthalenecarboxylic acid
    • 1-METHOXY-2-NAPHTHOIC ACID
    • 1-methoxynaphthalene-2-carboxylic acid
    • 1-Methoxy-naphthoic acid
    • 2-methoxy-1-naphthoic acid
    • 1-Methoxy-2-naphthalenecarboxylic acid (ACI)
    • 2-Naphthoic acid, 1-methoxy- (6CI, 7CI, 8CI)
    • MFCD00094169
    • 1-methoxy-naphthalene-2-carboxylic acid
    • AKOS009076136
    • E78135
    • ALBB-025454
    • SCHEMBL1671110
    • 1-METHOXY-2-NAPHTHOICACID
    • DB-057057
    • 883-21-6
    • DTXSID30346009
    • CS-0204700
    • 1-Methoxy-2-naphthoic acid #
    • 1-methoxy-2-naphthalene carboxylic acid
    • 2-Naphthalenecarboxylic acid, 1-methoxy-
    • LS-08565
    • 1-Methoxy-2-naphthoic acid, 97%
    • 1-Methoxy-2-naphthoic Acid
    • MDL: MFCD00094169
    • Inchi: 1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14)
    • InChI-Schlüssel: PMJACRPIWSINFF-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(OC)=C2C(C=CC=C2)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 202.06300
  • Monoisotopenmasse: 202.062994177g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 239
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 46.5Ų
  • Oberflächenladung: 0
  • XLogP3: 2.7

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.3±0.1 g/cm3
  • Schmelzpunkt: 125-129 °C(lit.)
  • Siedepunkt: 358.8±17.0 °C at 760 mmHg
  • Flammpunkt: 142.1±14.4 °C
  • Brechungsindex: 1.64
  • PSA: 46.53000
  • LogP: 2.54660
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

1-Methoxy-2-naphthoic Acid Sicherheitsinformationen

1-Methoxy-2-naphthoic Acid Zolldaten

  • HS-CODE:2918990090
  • Zolldaten:

    China Zollkodex:

    2918990090

    Übersicht:

    Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

1-Methoxy-2-naphthoic Acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2021-08-04
eNovation Chemicals LLC
Y1250309-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$130 2024-06-07
Alichem
A219001320-250mg
1-Methoxynaphthalene-2-carboxylic acid
883-21-6 98%
250mg
$693.60 2023-08-31
TRC
M244300-500mg
1-Methoxy-2-naphthoic acid
883-21-6
500mg
$ 300.00 2022-06-04
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2023-01-07
abcr
AB415439-250 mg
1-Methoxy-2-naphthoic acid, 95%; .
883-21-6 95%
250mg
€78.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
¥877.00 2024-04-27
A2B Chem LLC
AB58510-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$97.00 2024-04-19
1PlusChem
1P003EXA-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
$19.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
¥200.00 2024-04-27

1-Methoxy-2-naphthoic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
2.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
1.2 30 min, -75 °C → rt
Referenz
Chiral Ligand-Mediated Nucleophilic Aromatic Substitution of Naphthoic Acids: A Fast and Efficient Access to Axially Chiral Biaryls
Nguyen, Thi Thanh Thuy; et al, European Journal of Organic Chemistry, 2020, 2020(25), 3829-3833

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min; 25 min; 1 h, 50 °C; 2 h, 50 °C
1.2 Solvents: Dimethylformamide ,  Water ;  5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
2.2 Solvents: Benzene ;  1 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referenz
Anionic Annulation of 3-Cyanophthalides with Allene Carboxylates: A Carbon-Conserved Synthesis of Naphtho[b]furanones
Jana, Supriti; et al, Journal of Organic Chemistry, 2018, 83(8), 4537-4544

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Methane-14C, iodo-
2.1 -
Referenz
Naphthyl analogs of mevalonolactones and their derivatives
, Federal Republic of Germany, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
1.2 Solvents: Benzene ;  1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  15 min; 2 h, rt
2.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
2.2 Solvents: Tetrahydrofuran ;  13 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ,  Cyclohexane
1.2 Solvents: Diethyl ether
1.3 Reagents: Hydrochloric acid
Referenz
NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene
Betz, Juergen; et al, Journal of the American Chemical Society, 2002, 124(29), 8699-8706

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  48 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
2.2 overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
3.2 overnight, 60 °C
4.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
4.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
6.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 overnight, 60 °C
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
2.2 18 h, 56 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
3.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
5.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
1.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
Referenz
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
Referenz
Transforming Rhinacanthin Analogues from Potent Anticancer Agents into Potent Antimalarial Agents
Kongkathip, Ngampong; et al, Journal of Medicinal Chemistry, 2010, 53(3), 1211-1221

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
The trifluoromethoxy group:- a long-range electron-withdrawing substituent
Castagnetti, Eva; et al, Chemistry - A European Journal, 2002, 8(4), 799-804

1-Methoxy-2-naphthoic Acid Raw materials

1-Methoxy-2-naphthoic Acid Preparation Products

1-Methoxy-2-naphthoic Acid Verwandte Literatur

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